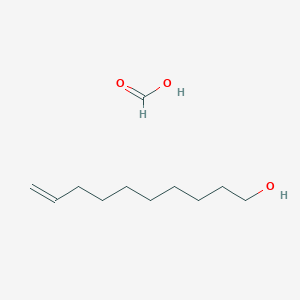
Dec-9-en-1-ol;formic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-9-en-1-ol;formic acid is a compound that combines the properties of both dec-9-en-1-ol and formic acid Dec-9-en-1-ol is an unsaturated alcohol with a ten-carbon chain and a double bond at the ninth position, while formic acid is the simplest carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-en-1-ol;formic acid typically involves the esterification of dec-9-en-1-ol with formic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Dec-9-en-1-ol;formic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group in dec-9-en-1-ol can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond in dec-9-en-1-ol can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group in dec-9-en-1-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the double bond.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include dec-9-enal (aldehyde) and dec-9-enoic acid (carboxylic acid).
Reduction: The major product is decanol (saturated alcohol).
Substitution: The major products depend on the nucleophile used, such as dec-9-en-1-chloride (with Cl-) or dec-9-en-1-bromide (with Br-).
Applications De Recherche Scientifique
Dec-9-en-1-ol;formic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying the metabolism of unsaturated alcohols.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Dec-9-en-1-ol;formic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of reactive intermediates that can interact with cellular components. The double bond in dec-9-en-1-ol can also participate in addition reactions, which can modify the structure and function of biomolecules.
Comparaison Avec Des Composés Similaires
Dec-9-en-1-ol;formic acid can be compared with other similar compounds, such as:
Dec-9-en-1-ol: This compound lacks the formic acid moiety and has different chemical properties and reactivity.
Formic acid: This compound lacks the dec-9-en-1-ol moiety and has different applications and biological effects.
Dec-9-enal: This compound is an aldehyde derived from the oxidation of dec-9-en-1-ol and has different reactivity and applications.
Propriétés
Numéro CAS |
90176-50-4 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
dec-9-en-1-ol;formic acid |
InChI |
InChI=1S/C10H20O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11;2-1-3/h2,11H,1,3-10H2;1H,(H,2,3) |
Clé InChI |
DLWZEGLNDHEQCJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


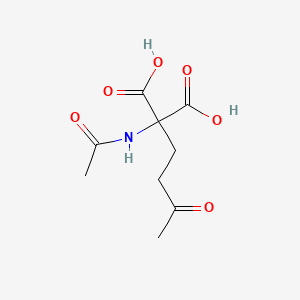
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
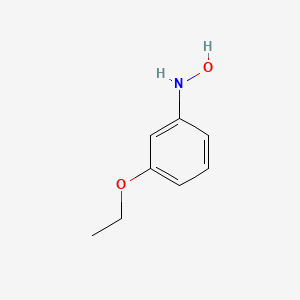
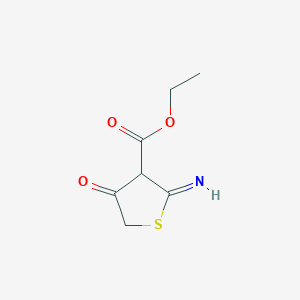
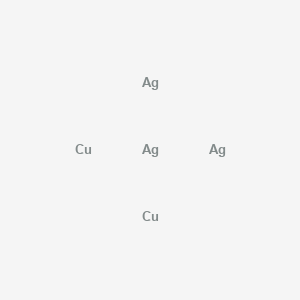
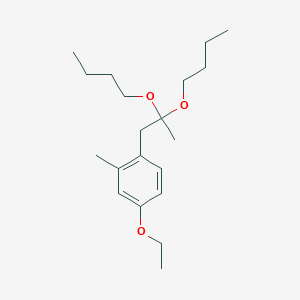
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)

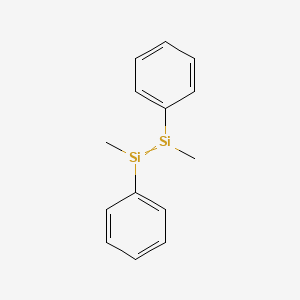
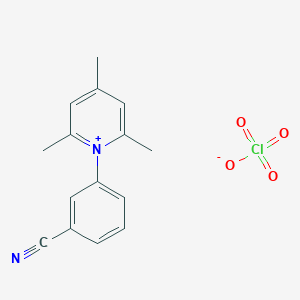
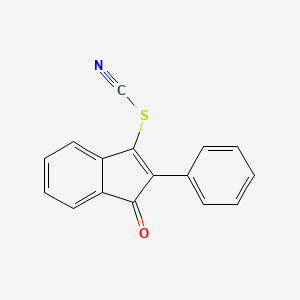
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)
